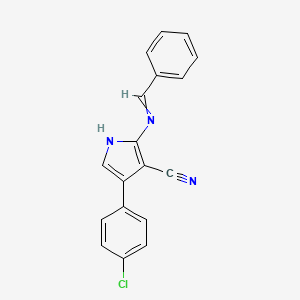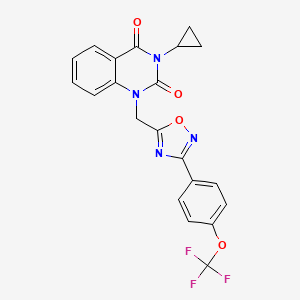![molecular formula C19H15ClN4O2S B14109838 (2E)-[2-(3-chlorophenyl)hydrazinylidene][4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14109838.png)
(2E)-[2-(3-chlorophenyl)hydrazinylidene][4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that features a thiazole ring, a carbohydrazonoyl cyanide group, and substituted phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the carbohydrazonoyl cyanide group and the chlorophenyl and dimethoxyphenyl substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
(Z)-N-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield different oxidized derivatives, while substitution reactions could introduce new functional groups to the phenyl rings.
科学研究应用
Chemistry
In chemistry, (Z)-N-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for investigating enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, (Z)-N-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide has potential as a lead compound for the development of new drugs. Its ability to interact with biological targets could be harnessed to design therapeutics for various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties. Its chemical reactivity and structural features make it suitable for applications in polymers, coatings, and other advanced materials.
作用机制
The mechanism of action of (Z)-N-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The specific pathways involved depend on the biological context and the nature of the target.
相似化合物的比较
Similar Compounds
- (Z)-N-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can be compared to other thiazole derivatives and carbohydrazonoyl cyanide compounds.
- Similar compounds include (Z)-N-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl chloride and (Z)-N-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl bromide.
Uniqueness
The uniqueness of (Z)-N-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide lies in its specific combination of functional groups and structural features. This combination allows for unique reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
属性
分子式 |
C19H15ClN4O2S |
|---|---|
分子量 |
398.9 g/mol |
IUPAC 名称 |
(2E)-N-(3-chloroanilino)-4-(3,4-dimethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide |
InChI |
InChI=1S/C19H15ClN4O2S/c1-25-17-7-6-12(8-18(17)26-2)16-11-27-19(22-16)15(10-21)24-23-14-5-3-4-13(20)9-14/h3-9,11,23H,1-2H3/b24-15+ |
InChI 键 |
DGKADEHJOJDJHF-BUVRLJJBSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=N/NC3=CC(=CC=C3)Cl)/C#N)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C(=NNC3=CC(=CC=C3)Cl)C#N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1R,2R,4S,5R,8R,9S,10R,11R,12S)-4,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B14109766.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14109780.png)


![(8S,9S,10R,11R,13S,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14109798.png)

![3-benzyl-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14109809.png)

![8-(4-Ethylphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14109817.png)
![benzyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14109818.png)
![N-benzyl-N-ethyl-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14109822.png)
![2-Butyl-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14109824.png)
